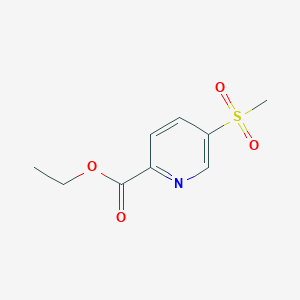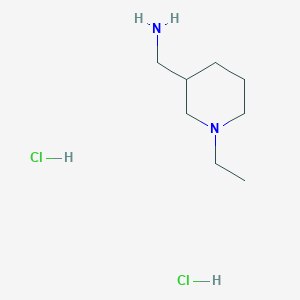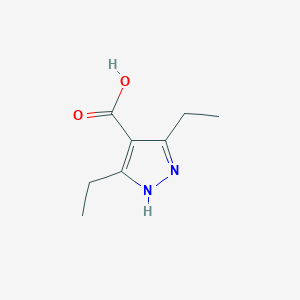![molecular formula C12H12N2O B1487662 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine CAS No. 885272-73-1](/img/structure/B1487662.png)
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
説明
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H12N2O . Its IUPAC name is 2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine can be represented by the SMILES notation: C1CNCC2=C1N=C(O2)C3=CC=CC=C3 . This notation provides a way to describe the structure of a chemical compound in a linear format.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine include its molecular weight, which is 200.24 . The compound’s InChI key is SXYZBSCXNBPJKM-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Derivative Formation
The research on 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine primarily focuses on its synthesis and the formation of novel derivatives. For instance, Palamarchuk et al. (2019) demonstrated the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, highlighting the compound's utility in creating new chemical entities (Palamarchuk et al., 2019). Similarly, Clark et al. (1978) explored 2-(substituted phenyl)oxazolo[5,4-b]pyridines for their anti-inflammatory and analgesic activities, noting their potential as nonacidic anti-inflammatory agents without gastrointestinal irritation (Clark et al., 1978).
Structural Determination and Properties
The structural determination and properties of related compounds have also been a focus. Radinov et al. (1987) conducted a detailed analysis on 3-phenylpyrazolo[4,3-c]pyridine derivatives to establish their structural characteristics through NMR and theoretical calculations, contributing to the understanding of tautomeric systems and electronic properties (Radinov et al., 1987).
Chemical Rearrangement and Functionalization
Pshenichnyi and Mashenkov (1992) studied the synthesis and recyclization of specific oxazolo[5,4-c]pyridines, demonstrating the reversible rearrangement of these compounds, which could have implications for synthetic chemistry and material science (Pshenichnyi & Mashenkov, 1992). Flouzat et al. (1992) focused on the regioselective metalation and functionalization of phenyloxazolo[4,5-b]pyridines, showcasing the versatility of these compounds in organic synthesis through functionalization at specific positions (Flouzat et al., 1992).
Potential Applications in Material Science and Pharmacology
Furthermore, the exploration of these compounds extends to material science and pharmacological applications. The synthesis and evaluation of novel derivatives, such as those by Suresh et al. (2016), indicate significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Suresh et al., 2016). The structural and photophysical properties of related derivatives, as investigated by Briseño-Ortega et al. (2018), highlight their applicability in organic semiconductors due to their favorable synthesis and optical properties (Briseño-Ortega et al., 2018).
Safety And Hazards
特性
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVUBXVONZYCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679984 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | |
CAS RN |
885272-73-1 | |
| Record name | 4,5,6,7-Tetrahydro-2-phenyloxazolo[5,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)




![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)



